

Rabeprazole-13C,d3: A Technical Guide to its Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of **Rabeprazole-13C,d3**, an isotopically labeled internal standard crucial for pharmacokinetic and bioanalytical studies. This document details the analytical methodologies used to ensure its chemical and isotopic integrity, offering a valuable resource for researchers in drug metabolism and clinical pharmacology.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis (CoA) for **Rabeprazole-13C,d3** provides critical data on its identity, purity, and isotopic enrichment. Below is a summary of typical specifications and analytical results presented in a structured format for clarity and comparison.

Table 1: Chemical and Physical Properties



Parameter	Specification	Result	
Appearance	White to off-white solid	Conforms	
Molecular Formula	C17 ¹³ CH17D3N3NaO3S	C17 ¹³ CH17D3N3NaO3S	
Molecular Weight	385.44 g/mol	385.44 g/mol	
Solubility	Soluble in DMSO, Methanol	Conforms	

Table 2: Purity and Isotopic Enrichment

Analysis	Method	Specification	Result
Chemical Purity	HPLC	≥ 98.0%	99.5%
Isotopic Purity (¹³C)	Mass Spectrometry	≥ 99 atom % ¹³ C	99.2 atom %
Isotopic Purity (D)	Mass Spectrometry	≥ 98 atom % D	99.1 atom %
Residual Solvents	GC-HS	As per USP <467>	Conforms
Water Content	Karl Fischer Titration	≤ 1.0%	0.5%
Assay (qNMR)	¹H NMR	95.0% - 105.0%	99.8%

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. The following sections outline the protocols for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is employed to determine the chemical purity of **Rabeprazole-13C,d3** and to identify and quantify any related impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.



- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm).
- Mobile Phase: A gradient mixture of a phosphate buffer (pH 7.0) and acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 280 nm.
- Injection Volume: 10 μL.
- Sample Preparation: The sample is dissolved in the mobile phase to a concentration of 1 mg/mL.
- Data Analysis: The peak area of Rabeprazole-13C,d3 is compared to the total peak area of all components in the chromatogram to calculate the percentage purity.

Mass Spectrometry (MS) for Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of the labeled compound.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Mass Range: m/z 100-1000.
- Data Analysis: The relative intensities of the mass isotopologues are measured to calculate the percentage of ¹³C and Deuterium incorporation.

Quantitative Nuclear Magnetic Resonance (qNMR) for Assay

qNMR provides an accurate determination of the concentration of **Rabeprazole-13C,d3** by comparing its NMR signal intensity to that of a certified internal standard.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

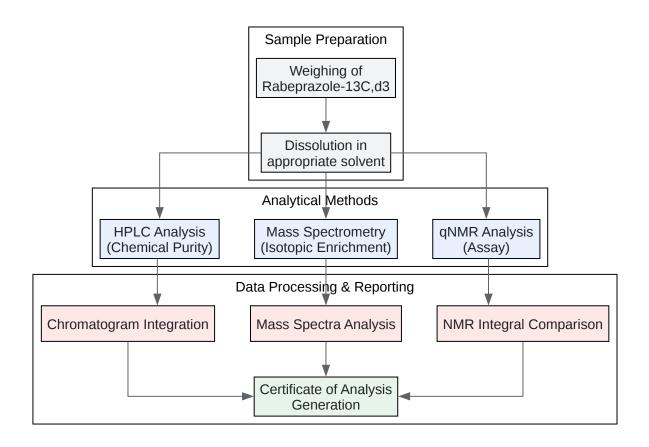


- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
- Internal Standard: A certified reference standard with a known concentration and purity (e.g., maleic anhydride).
- Data Acquisition: A sufficient number of scans are acquired with a long relaxation delay (D1) to ensure full signal recovery.
- Data Analysis: The integral of a well-resolved proton signal from Rabeprazole-13C,d3 is compared to the integral of a known signal from the internal standard to calculate the absolute concentration.

Visualizations: Diagrams of Workflows and Pathways

Visual representations are critical for understanding complex processes. The following diagrams, generated using the DOT language, illustrate the experimental workflow and the signaling pathway of Rabeprazole.



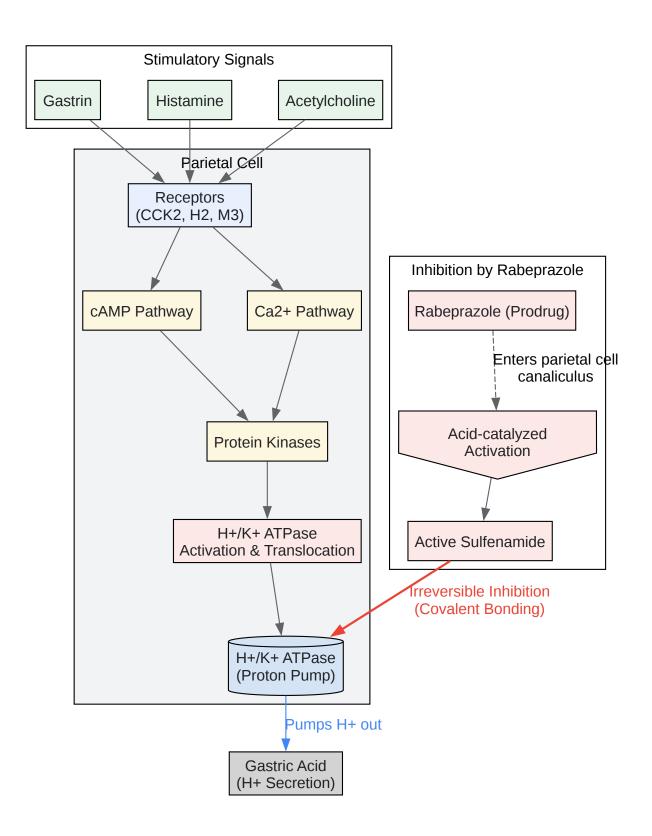


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Experimental workflow for Rabeprazole-13C,d3 analysis.

The following diagram illustrates the signaling pathway for gastric acid secretion and the mechanism of action of Rabeprazole.





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Signaling pathway of gastric acid secretion and Rabeprazole's mechanism.



Rabeprazole, a proton pump inhibitor, acts by irreversibly blocking the H+/K+ ATPase enzyme system in gastric parietal cells.[1] As a prodrug, it requires activation in an acidic environment. [2] Following administration, Rabeprazole accumulates in the acidic secretory canaliculi of parietal cells, where it is converted to its active sulfenamide form.[2] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its inactivation and a profound and prolonged reduction in gastric acid secretion.[2] The regulation of the H+/K+ ATPase is a complex process involving multiple signaling pathways.[3] Stimulatory signals such as gastrin, histamine, and acetylcholine bind to their respective receptors on the parietal cell surface, activating intracellular signaling cascades involving cyclic AMP (cAMP) and calcium (Ca2+).[3][4] These pathways converge to stimulate protein kinases, which in turn promote the translocation and activation of the H+/K+ ATPase at the apical membrane, leading to the secretion of protons into the gastric lumen.[4][5]

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- To cite this document: BenchChem. [Rabeprazole-13C,d3: A Technical Guide to its Certificate of Analysis and Purity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15560455#rabeprazole-13c-d3-certificate-of-analysis-and-purity]

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